molecular formula C29H35FN6O5S B10856994 Linvencorvir CAS No. 1808248-05-6

Linvencorvir

Cat. No.: B10856994
CAS No.: 1808248-05-6
M. Wt: 598.7 g/mol
InChI Key: YLJBFYZGSKMBEZ-MBSDFSHPSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

RG7907 is synthesized through a series of chemical reactions starting from hetero aryl dihydropyrimidineThe reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of RG7907 involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-efficiency reactors and purification techniques to produce the compound in bulk quantities. Quality control measures are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

RG7907 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of RG7907. These derivatives are studied for their potential therapeutic applications and biological activities .

Scientific Research Applications

RG7907 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the chemical properties and reactions of hetero aryl dihydropyrimidines.

    Biology: Investigated for its effects on cellular processes and interactions with biological molecules.

    Medicine: Primarily used in the treatment of chronic hepatitis B infection.

    Industry: Employed in the development of new antiviral drugs and therapeutic agents.

Mechanism of Action

RG7907 exerts its effects by inducing extensive aggregation of the hepatitis B virus core protein in vitro, in hepatoma cells, and in primary hepatocytes. This aggregation leads to a pronounced reduction in serum hepatitis B surface antigen and hepatitis B e antigen, concomitant with the clearance of hepatitis B surface antigen, hepatitis B core protein, and adeno-associated virus-hepatitis B virus episome from the liver. The process involves transient increases in alanine transaminase, hepatocyte apoptosis, and proliferation markers. RNA sequencing has uncovered a role for interferon alpha and gamma signaling, including the interferon-stimulated gene 15 pathway .

Comparison with Similar Compounds

RG7907 is compared with other similar compounds, such as GLS4, another clinical-stage molecule. Both compounds belong to the class of hetero aryl dihydropyrimidines and act as hepatitis B virus core protein allosteric modulators. RG7907 has distinct properties, including lower CYP3A4 induction and higher metabolic stability, making it a more promising candidate for therapeutic applications .

List of Similar Compounds

RG7907 stands out due to its unique combination of drug-like features and its potential to address the unmet medical need for effective therapies for chronic hepatitis B infection.

Properties

CAS No.

1808248-05-6

Molecular Formula

C29H35FN6O5S

Molecular Weight

598.7 g/mol

IUPAC Name

3-[(8aS)-7-[[(4S)-5-ethoxycarbonyl-4-(3-fluoro-2-methylphenyl)-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidin-6-yl]methyl]-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-2-yl]-2,2-dimethylpropanoic acid

InChI

InChI=1S/C29H35FN6O5S/c1-5-41-26(37)22-21(15-34-10-11-36-18(13-34)14-35(28(36)40)16-29(3,4)27(38)39)32-24(25-31-9-12-42-25)33-23(22)19-7-6-8-20(30)17(19)2/h6-9,12,18,23H,5,10-11,13-16H2,1-4H3,(H,32,33)(H,38,39)/t18-,23-/m0/s1

InChI Key

YLJBFYZGSKMBEZ-MBSDFSHPSA-N

Isomeric SMILES

CCOC(=O)C1=C(NC(=N[C@H]1C2=C(C(=CC=C2)F)C)C3=NC=CS3)CN4CCN5[C@@H](C4)CN(C5=O)CC(C)(C)C(=O)O

Canonical SMILES

CCOC(=O)C1=C(NC(=NC1C2=C(C(=CC=C2)F)C)C3=NC=CS3)CN4CCN5C(C4)CN(C5=O)CC(C)(C)C(=O)O

Origin of Product

United States

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